molecular formula C12H14O2 B2881056 Benzeneacetic acid, 3-ethenyl-, ethyl ester CAS No. 272130-45-7

Benzeneacetic acid, 3-ethenyl-, ethyl ester

Cat. No.: B2881056
CAS No.: 272130-45-7
M. Wt: 190.242
InChI Key: YVGMZICAAYTYTP-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-ethenyl-, ethyl ester: is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a vinyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The presence of the vinyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Esterification: Another common method involves the esterification of 2-(3-vinylphenyl)acetic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Hydrolysis: 2-(3-vinylphenyl)acetic acid and ethanol.

    Reduction: 2-(3-vinylphenyl)ethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzeneacetic acid, 3-ethenyl-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its vinyl group makes it a valuable building block for polymerization reactions .

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties .

Industry: In the fragrance and flavor industry, this compound is used to synthesize esters with unique aromatic properties. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-(3-vinylphenyl)acetate primarily involves its reactivity due to the vinyl group. The vinyl group can participate in various addition reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzeneacetic acid, 3-ethenyl-, ethyl ester stands out due to the presence of the vinyl group, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in both academic and industrial research .

Properties

IUPAC Name

ethyl 2-(3-ethenylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMZICAAYTYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1.0 mmol of ethyl 3-bromophenylacetate, 1.5 mmol of vinyltributyltin, and 0.1 mmol of Pd(PPh3)4 in 4 mL DMF was stirred and heated at 90° C. for 1-16 h. Chromatography provided ethyl 3-vinylphenylacetate.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
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solvent
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0.1 mmol
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-(3-bromophenyl)acetate (1.5 g, 6.1 mmol) in anhydrous DMF (15 mL) was added tributyl(vinyl)stannane (2.1 mL, 7.4 mmol) and tetrakis (triphenylphosphine) palladium (400 mg, 0.5 mmol) under nitrogen atmosphere. The resulting mixture was stirred at 110° C. for 8 hours. Followed a standard aqueous/EtOAc workup. Purified by silica gel column chromatography (petroleum: ether/ethyl acetate=15:1) (640 mg, yield 54%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One

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